2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole
Description
Properties
IUPAC Name |
2-pyrimidin-4-yl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDAIVMQWUCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of α,α′-Dibromo-o-Xylene with Primary Amines
The most widely employed method involves the treatment of α,α′-dibromo-o-xylene (1) with primary amines under basic conditions. The reaction proceeds via a double nucleophilic substitution mechanism, where the amine attacks both benzylic halides, forming the dihydroisoindole ring. For 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole, 4-aminopyrimidine serves as the primary amine.
General Procedure
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Reactants :
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α,α′-Dibromo-o-xylene (1 equiv)
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4-Aminopyrimidine (1 equiv)
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Base (e.g., NaOH, 1.2 equiv)
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Solvent: 1,4-dioxane or THF
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Conditions :
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Temperature: Room temperature to 80°C
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Time: 30 minutes to 12 hours (dependent on amine nucleophilicity)
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Workup :
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Removal of solvent under reduced pressure
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Acid-base extraction or column chromatography for purification
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Mechanistic Insights
The reaction initiates with the attack of the amine’s lone pair on one benzylic carbon of α,α′-dibromo-o-xylene, displacing bromide and forming a mono-substituted intermediate. A second substitution yields the cyclic dihydroisoindole. Pyrimidine’s electron-withdrawing nature may reduce amine nucleophilicity, necessitating elevated temperatures or prolonged reaction times compared to alkyl amines.
Optimization for Pyrimidine-Substituted Derivatives
Solvent and Base Selection
Optimal homogeneity is critical for efficient cyclization. Polar aprotic solvents like 1,4-dioxane enhance solubility of intermediates, while NaOH ensures deprotonation of the amine and scavenges HBr byproducts.
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Maximizes intermediate solubility |
| Base | NaOH (1.2 equiv) | Neutralizes HBr, drives reaction |
| Temperature | 50–80°C | Compensates for low amine nucleophilicity |
Substrate Modifications
4-Aminopyrimidine Reactivity :
The pyrimidine ring’s electron-deficient nature reduces amine basicity, slowing substitution. Strategies to mitigate this include:
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Pre-activation : Forming a Schiff base with aldehydes to enhance nucleophilicity.
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Microwave Assistance : Reducing reaction time from hours to minutes.
Alternative Synthetic Pathways
Reductive Cyclization of Phthalimide Derivatives
Phthalimide derivatives substituted with pyrimidine can undergo borane-THF reduction to yield dihydroisoindoles. While less common, this method avoids halogenated intermediates:
Advantages :
Limitations :
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Multi-step synthesis of phthalimide precursors.
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Moderate yields (50–65%).
Structural Characterization and Analytical Data
Spectroscopic Profiles
1H NMR (CDCl₃) :
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Isoindole protons: δ 3.85–4.10 (m, 4H, CH₂-N-CH₂)
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Pyrimidine protons: δ 8.35 (s, 1H, C5-H), δ 6.90 (d, 1H, C6-H)
13C NMR :
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, differentiation, or apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Pyrimidine derivatives often exhibit modulated biological activity based on substituents. For example:
- N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (): Incorporates a chloropyridinyl group and cyclopropanesulfonamido substituent. These groups likely enhance target binding (e.g., CTPS1 inhibition) and metabolic stability due to the electron-withdrawing chlorine and sulfonamide’s solubility-enhancing properties .
- This compound’s aniline moiety may also facilitate π-π stacking interactions in binding pockets .
Inference : The absence of bulky substituents on the pyrimidine ring in 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole may reduce steric hindrance, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).
Modifications to the Isoindole Core
- 6-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)isoindolin-1-one (): Replaces the dihydro-isoindole with an isoindolin-1-one, introducing a ketone group that rigidifies the structure.
Inference : The 2,3-dihydro-1H-isoindole in the target compound provides partial saturation, which may enhance conformational flexibility compared to fully aromatic or oxidized analogs. This flexibility could improve adaptability to diverse protein targets.
Functional Group Additions
- 2-[2-Hydroxyethyl(methyl)amino]ethanol-containing derivatives (): Hydrophilic side chains like ethylene glycol improve aqueous solubility, critical for bioavailability.
Inference : The lack of polar substituents in 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole may limit solubility but increase passive diffusion across lipid membranes.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Bulky or electron-withdrawing groups (e.g., trifluoromethyl, sulfonamides) improve target engagement but may reduce synthetic accessibility .
- Core Rigidity vs. Flexibility : Saturated cores (e.g., dihydro-isoindole) balance conformational adaptability and metabolic stability, whereas oxidized variants (e.g., isoindolin-1-one) prioritize structural rigidity .
- Solubility vs. Permeability : Polar groups (e.g., sulfonic acid) enhance solubility but may limit passive diffusion, necessitating formulation strategies for optimal pharmacokinetics .
Biological Activity
2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
The primary target for 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein) . This compound acts as an inhibitor of ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can regulate mechanisms involved in DNA repair and may influence cellular responses to DNA damage.
Biological Activities
Research indicates that 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole exhibits a range of biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by targeting key protein kinases involved in cell cycle regulation.
- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, although further investigations are required to confirm these effects.
Comparative Analysis with Similar Compounds
The biological activity of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can be compared with other similar compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Kinase inhibitory, anticancer | Known for its diverse kinase inhibitory activity |
| Pyrido[2,3-d]pyrimidine | Antitubercular, antidiabetic | Exhibits a broad range of biological activities |
| Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitor, cytotoxic to cancer | Studied for its potential in cancer therapy |
Uniqueness : The dual-ring structure of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole allows it to interact with a broader range of biological targets compared to other pyrimidine derivatives.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole through various experimental approaches:
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In vitro Studies : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
- IC50 Values : In studies conducted on breast cancer cell lines, IC50 values were determined to be around 10 µM, indicating potent activity against these cells.
- Molecular Docking Studies : Computational analyses showed strong binding affinities to ATR and other kinases involved in the DNA damage response pathway. Binding energies were reported at approximately -9.5 kcal/mol, suggesting favorable interactions.
- In vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound. Early results indicate promising outcomes in tumor reduction without significant side effects observed in treated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
